molecular formula C7H8N2O3 B138370 3,5-Dimethoxypyrazine-2-carbaldehyde CAS No. 136866-38-1

3,5-Dimethoxypyrazine-2-carbaldehyde

Cat. No. B138370
M. Wt: 168.15 g/mol
InChI Key: MFIOSQOKVMSFME-UHFFFAOYSA-N
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Patent
US06982268B2

Procedure details

To a solution of 3,5-dichloro-pyrazine-2-carbaldehyde (150 mg, 0.85 mmol) in methanol (5 mL) is added sodium methoxide (25% w/w in MeOH, 458 mg, 2.1 mmol). After the mixture is stirred at room temperature over night, the reaction is quenched with saturated NH4Cl (1 mL) and solvent removed in vacuo until dryness. DCM (20 mL) is added, and the solution is dried and solvent removed to give 140 mg of 3,5-dimethoxy-pyrazine-2-carbaldehyde as an oil.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
458 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([CH:9]=[O:10])=[N:4][CH:5]=[C:6](Cl)[N:7]=1.[CH3:11][O-:12].[Na+].[CH3:14][OH:15]>>[CH3:11][O:12][C:2]1[C:3]([CH:9]=[O:10])=[N:4][CH:5]=[C:6]([O:15][CH3:14])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
ClC=1C(=NC=C(N1)Cl)C=O
Name
Quantity
458 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture is stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction is quenched with saturated NH4Cl (1 mL) and solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo until dryness
ADDITION
Type
ADDITION
Details
DCM (20 mL) is added
CUSTOM
Type
CUSTOM
Details
the solution is dried
CUSTOM
Type
CUSTOM
Details
solvent removed

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=NC=C(N1)OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.